![molecular formula C15H8Cl2N4S3 B14524064 N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea CAS No. 62540-45-8](/img/structure/B14524064.png)
N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea typically involves the reaction of 5-chloro-2-aminobenzothiazole with thiourea under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, resulting in the formation of the desired product in high yields .
Chemical Reactions Analysis
N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Benzothiazole derivatives, including N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. .
Medicine: The compound’s ability to inhibit specific enzymes and proteins makes it a potential candidate for drug development.
Industry: N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, leading to the disruption of essential biological processes. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea can be compared with other benzothiazole derivatives, such as:
5-chloro-2-aminobenzothiazole: A precursor in the synthesis of N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea, known for its antimicrobial properties.
2-mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
2-aminobenzothiazole: Studied for its anticancer and antimicrobial activities.
Properties
CAS No. |
62540-45-8 |
|---|---|
Molecular Formula |
C15H8Cl2N4S3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1,3-bis(5-chloro-1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H8Cl2N4S3/c16-7-1-3-11-9(5-7)18-14(23-11)20-13(22)21-15-19-10-6-8(17)2-4-12(10)24-15/h1-6H,(H2,18,19,20,21,22) |
InChI Key |
ABNOLEHQWCSCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)NC(=S)NC3=NC4=C(S3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]-](/img/structure/B14523982.png)
![4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B14523985.png)
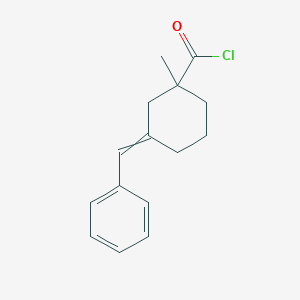
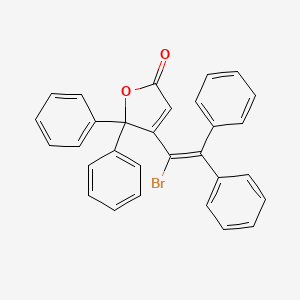
![N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B14523996.png)
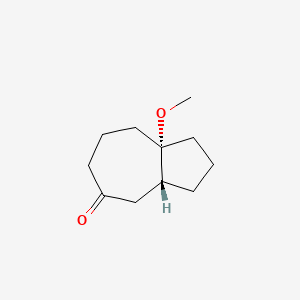
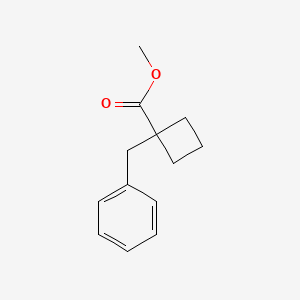
![1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene](/img/structure/B14524018.png)
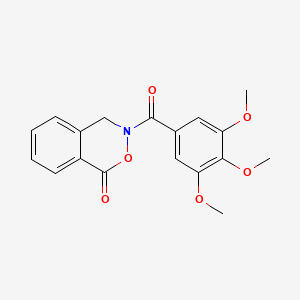

![N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine](/img/structure/B14524050.png)
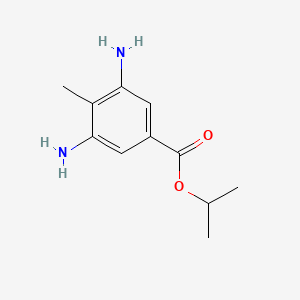
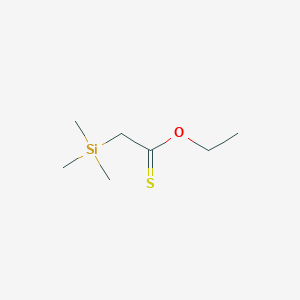
![Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate](/img/structure/B14524073.png)
